molecular formula C16H27N3OS2 B2673273 4-butyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 391875-69-7

4-butyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2673273
CAS No.: 391875-69-7
M. Wt: 341.53
InChI Key: CYPIKMHQGFOBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic small molecule featuring the 1,3,4-thiadiazole pharmacophore, a heterocyclic scaffold of significant interest in medicinal chemistry for its diverse biological activities and favorable pharmacokinetic properties . Compounds containing the 1,3,4-thiadiazole core have demonstrated a broad spectrum of pharmacological potential, primarily attributed to their capacity to act as enzyme inhibitors and interact with key biological receptors . The mesoionic nature of the 1,3,4-thiadiazole ring enhances the ability of these compounds to cross cellular membranes, contributing to good oral absorption and bioavailability . Researchers are particularly interested in 1,3,4-thiadiazole derivatives for their potent antimicrobial and anticancer activities. Recent studies highlight derivatives that exhibit superior inhibitory efficacy against a range of Gram-positive and Gram-negative bacterial strains, including multidrug-resistant pathogens like Staphylococcus aureus (S. aureus) . The mechanism of action for antimicrobial activity may involve the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR) . In oncology research, 1,3,4-thiadiazole compounds are investigated as promising anticancer agents. They have shown efficacy against various human cancer cell lines, including breast, lung, and ovarian cancers. The mechanism is often multi-targeted, involving the induction of cell cycle arrest, promotion of apoptosis (programmed cell death), and inhibition of DNA replication, partly due to the ring's role as a bioisostere of pyrimidine nucleic bases . The unique electronic structure of the thiadiazole ring, with its C-S σ* orbitals, facilitates easier interaction with biological targets, while the scaffold offers an optimal balance between lipophilicity and hydrophilicity to support membrane permeability . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-butyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3OS2/c1-4-5-6-12-7-9-13(10-8-12)14(20)17-15-18-19-16(22-15)21-11(2)3/h11-13H,4-10H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPIKMHQGFOBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions The resulting intermediate is then subjected to cyclization to form the thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Pharmacological Properties

4-butyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has been investigated for several pharmacological properties:

  • Anti-inflammatory Activity : The compound has shown potential as an inhibitor of inflammatory pathways by modulating enzyme activity involved in inflammation processes.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains, indicating a potential role in treating infections.
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis through specific molecular interactions .

Case Study 1: Anti-inflammatory Effects

A study focusing on the anti-inflammatory properties of thiadiazole derivatives highlighted that compounds similar to this compound exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses. The findings demonstrated a dose-dependent reduction in inflammatory markers in vitro .

Case Study 2: Antimicrobial Activity

In another investigation into the antimicrobial efficacy of thiadiazole derivatives against resistant bacterial strains, this compound was tested against various pathogens. Results indicated notable inhibitory effects on growth rates, suggesting its potential application as a novel antimicrobial agent .

Case Study 3: Cancer Research

Research into the anticancer properties revealed that this compound could inhibit specific cancer cell lines through apoptosis induction mechanisms. It was observed that treatment led to reduced viability and increased apoptotic markers in human cancer cell lines, supporting further exploration for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 4-butyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The target compound shares structural motifs with several analogs documented in and . Key comparisons include:

Compound Name Thiadiazole Substituent Carboxamide Group Molecular Formula Molecular Weight Melting Point (°C)
Target: 4-butyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide Isopropylthio Cyclohexanecarboxamide C₁₆H₂₆N₃OS₂ ~348.5 (calc.) Not reported
BG57310 () Methylsulfonyl Cyclohexanecarboxamide C₁₄H₂₃N₃O₃S₂ 345.48 Not reported
5f () Methylthio Phenoxyacetamide C₁₅H₁₈N₄O₂S₂ 366.46 158–160
5h () Benzylthio Phenoxyacetamide C₂₁H₂₂N₄O₂S₂ 450.55 133–135
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide () 4-Methylphenyl Cyclohexanecarboxamide C₁₆H₁₈N₄OS 330.41 Not reported

Key Observations:

  • Substituent Effects on Polarity: The isopropylthio group in the target compound is less polar than the methylsulfonyl group in BG57310 (), likely increasing lipophilicity .
  • Melting Point Trends: Bulkier substituents (e.g., benzylthio in 5h) correlate with lower melting points compared to smaller groups (e.g., methylthio in 5f), suggesting that the target’s isopropylthio group may result in a melting point between 135–160°C .
  • Carboxamide vs.

Molecular and Physicochemical Properties

  • Lipophilicity (logP): The butyl chain and cyclohexane group in the target compound likely increase logP compared to acetamide derivatives (e.g., 5f, logP ~2.8). This could improve bioavailability but reduce aqueous solubility.
  • Synthetic Accessibility: Yields for thiadiazole derivatives in range from 68–88%, with bulkier substituents (e.g., benzylthio in 5h) showing higher yields. The target’s isopropylthio group may align with this trend .

Biological Activity

4-butyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiadiazoles are known for their potential applications in treating various diseases, particularly cancer and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and related case studies.

The compound is characterized by a cyclohexanecarboxamide moiety and an isopropylthio group attached to the thiadiazole ring. The synthesis typically involves the reaction of thiosemicarbazide with carboxylic acid derivatives under acidic conditions to form the thiadiazole ring. Subsequent cyclization leads to the final compound.

PropertyValue
IUPAC Name4-butyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide
Molecular FormulaC16H27N3OS2
CAS Number391875-69-7
Molecular Weight335.54 g/mol

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action : The mechanism involves interaction with cellular targets that lead to modulation of signaling pathways associated with cell growth and survival. The presence of the thiadiazole ring enhances lipophilicity, improving tissue permeability and bioavailability.
  • Case Study : A study on related thiadiazole derivatives demonstrated their effectiveness against HeLa cells (human cervical cancer cells), showing a dose-dependent decrease in viability with increasing concentrations of the compound .

Antimicrobial Activity

Thiadiazoles are also recognized for their antimicrobial properties. The specific compound has shown potential against various bacterial strains.

  • Mechanism : The antimicrobial activity is likely due to the disruption of microbial cell membranes or interference with metabolic pathways.
  • Case Study : In a comparative study, several thiadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiadiazole derivatives.

Table 2: Comparison of Biological Activities

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
4-Chloroanthra[2,1-c][1,2,5]thiadiazole-6,11-dioneModerateHigh
1,3,4-Thiadiazole-2-sulfonamide derivativesHighHigh

Q & A

Basic: What are the standard synthetic protocols for preparing 4-butyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide?

Methodological Answer:
The synthesis typically involves coupling a cyclohexanecarboxamide derivative with a functionalized 1,3,4-thiadiazole ring. A general approach includes:

Thiadiazole Core Formation : React 4-butylcyclohexanecarboxylic acid with thiosemicarbazide derivatives in the presence of POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring. Adjust pH to 8–9 with ammonia to precipitate the intermediate .

Thioether Functionalization : Introduce the isopropylthio group via nucleophilic substitution using isopropylthiol and a base (e.g., K₂CO₃) in DMF at 60°C .

Purification : Recrystallize from a DMSO/water mixture (2:1) and confirm purity via HPLC (>95%) or NMR (e.g., absence of unreacted starting materials) .

Basic: How can researchers characterize the structural and purity profile of this compound?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclohexane protons at δ 1.2–2.5 ppm, thiadiazole protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur content .
  • HPLC-PDA : Monitor purity using a C18 column with a water/acetonitrile gradient and UV detection at 254 nm .

Advanced: What experimental design strategies are suitable for optimizing reaction yields in its synthesis?

Methodological Answer:
Employ factorial design to systematically vary parameters:

  • Factors : POCl₃ stoichiometry (1–3 equivalents), reaction temperature (70–100°C), and solvent polarity (DMF vs. THF).
  • Response Variables : Yield (%) and purity (HPLC area %).
  • Analysis : Use ANOVA to identify significant factors. For example, higher POCl₃ equivalents (>2) may improve cyclization but risk side reactions . Computational tools like ICReDD’s reaction path search methods can predict optimal conditions by integrating quantum chemical calculations and experimental feedback .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies include:

Replication : Repeat assays under standardized conditions (e.g., cell line, incubation time, and positive controls) .

Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxamide or oxidized thioether) that may interfere with activity .

Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to assess consistency in IC₅₀ values or inhibition mechanisms .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:
Store in amber glass vials at –20°C under inert gas (argon or nitrogen) to prevent:

  • Hydrolysis : Protect from moisture by using desiccants.
  • Oxidation : Add antioxidants like BHT (0.1% w/w) if the thioether group is prone to oxidation .
  • Stability Testing : Monitor degradation via monthly HPLC checks under accelerated conditions (40°C/75% RH) .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or biological targets?

Methodological Answer:

Density Functional Theory (DFT) : Calculate electrophilicity indices to predict nucleophilic attack sites (e.g., sulfur atoms in the thiadiazole ring) .

Molecular Docking : Use AutoDock Vina to simulate binding to potential targets (e.g., bacterial enzymes like dihydrofolate reductase) based on structural analogs .

ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.5) to prioritize in vivo studies .

Basic: What in vitro assays are appropriate for initial biological screening?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <10 µg/mL indicating promise .
  • Enzyme Inhibition : Test against acetylcholinesterase or COX-2 using spectrophotometric methods (e.g., Ellman’s reagent for thiol-containing enzymes) .

Advanced: How can researchers design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Scaffold Modifications : Synthesize derivatives with variations in:

  • Cyclohexane Substituents : Replace butyl with tert-butyl or phenyl.
  • Thiadiazole Functional Groups : Substitute isopropylthio with methylthio or benzylthio .

Data Collection : Measure logP (HPLC), solubility (shake-flask method), and bioactivity (IC₅₀) for each derivative.

Multivariate Analysis : Use partial least squares (PLS) regression to correlate structural features with activity .

Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

Process Optimization : Replace batch reflux with flow chemistry to enhance POCl₃ handling and reduce reaction time .

Purification Scaling : Switch from recrystallization to column chromatography (silica gel, hexane/ethyl acetate gradient) .

Quality Control : Implement in-line FTIR to monitor reaction progression and ensure consistency .

Basic: How should researchers address solubility issues in biological assays?

Methodological Answer:

  • Solvent Systems : Use DMSO stock solutions (<1% final concentration) diluted in assay buffer with 0.1% Tween-80 to prevent precipitation .
  • Sonication : Pre-treat suspensions with 10-minute sonication (40 kHz) to enhance dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.